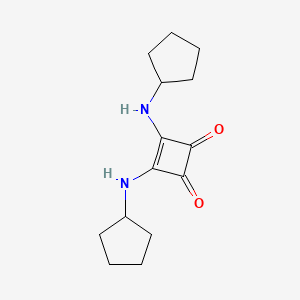
3,4-Bis(cyclopentylamino)cyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(cyclopentylamino)cyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C16H24N2O2 It is a derivative of cyclobutene-1,2-dione, where the hydrogen atoms at positions 3 and 4 are replaced by cyclopentylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(cyclopentylamino)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with cyclopentylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Cyclobutene-1,2-dione and cyclopentylamine.
Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A base such as triethylamine is often used to facilitate the reaction.
Temperature and Time: The reaction is usually carried out at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification and quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(cyclopentylamino)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding diols or other reduced forms.
Substitution: The cyclopentylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(cyclopentylamino)cyclobut-3-ene-1,2-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3,4-Bis(cyclopentylamino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The cyclopentylamino groups can form hydrogen bonds or other interactions with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dianilinocyclobut-3-ene-1,2-dione: Similar structure but with phenylamino groups instead of cyclopentylamino groups.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
Uniqueness
3,4-Bis(cyclopentylamino)cyclobut-3-ene-1,2-dione is unique due to the presence of cyclopentylamino groups, which impart different chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
143332-13-2 |
|---|---|
Molekularformel |
C14H20N2O2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
3,4-bis(cyclopentylamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C14H20N2O2/c17-13-11(15-9-5-1-2-6-9)12(14(13)18)16-10-7-3-4-8-10/h9-10,15-16H,1-8H2 |
InChI-Schlüssel |
AZHFJQQAOSDXSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NC2=C(C(=O)C2=O)NC3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


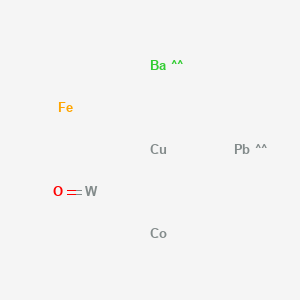
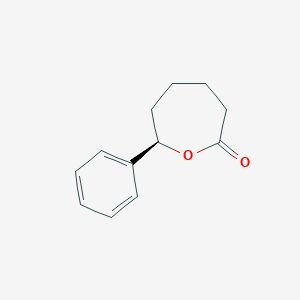
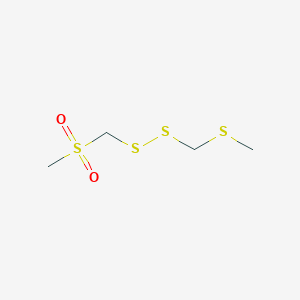
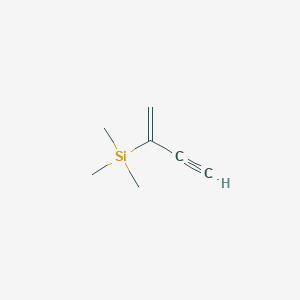
![4-[(Trichloromethyl)sulfanyl]benzonitrile](/img/structure/B12553364.png)
![4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid](/img/structure/B12553370.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B12553377.png)


![Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester](/img/structure/B12553392.png)

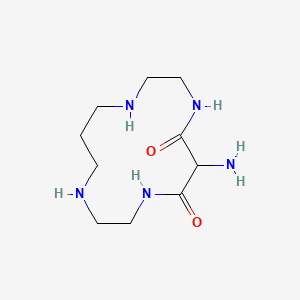
![N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B12553406.png)
![Carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester](/img/structure/B12553407.png)
